Tert-butyl hexyl(2-hydroxyethyl)carbamate

Physical Organic Chemistry Process Chemistry Analytical Method Development

Researchers often struggle with Boc-protected intermediates that lack sufficient lipophilicity for nonpolar reaction environments. tert-Butyl hexyl(2-hydroxyethyl)carbamate directly addresses this by providing a quantifiable LogP of 2.80, enabling homogeneous reactions in organic solvents like toluene or DCM. - Predictable Hydrophobicity: Hexyl chain adds ~2 LogP units over standard Boc-ethanolamine, aiding SAR studies for membrane penetration. - Bifunctional Reactivity: Combines a masked amine with a free primary hydroxyl group for stepwise polymer or bioconjugate synthesis. - Supply Assurance: Available as a high-purity research reagent with documented physicochemical characterization for reproducible experimental outcomes.

Molecular Formula C13H27NO3
Molecular Weight 245.36 g/mol
Cat. No. B15313795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl hexyl(2-hydroxyethyl)carbamate
Molecular FormulaC13H27NO3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCCCCCCN(CCO)C(=O)OC(C)(C)C
InChIInChI=1S/C13H27NO3/c1-5-6-7-8-9-14(10-11-15)12(16)17-13(2,3)4/h15H,5-11H2,1-4H3
InChIKeyAVMHKBPHSVJXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl hexyl(2-hydroxyethyl)carbamate: Lipophilic Building Block


Tert-butyl hexyl(2-hydroxyethyl)carbamate (CAS 475569-21-2, C₁₃H₂₇NO₃, MW 245.36) is an N-substituted carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hexyl chain, and a terminal hydroxyethyl moiety . It serves as a protected amine building block in organic synthesis, where the Boc group temporarily masks the amine functionality while the hexyl substituent confers significantly increased lipophilicity and altered physicochemical properties compared to smaller N-alkyl or unsubstituted analogs [1].

Workflow Protected amine synthesis with Boc-orthogonal strategy
Selection Hexyl chain enhances lipophilicity and nonpolar solubility
Use context Hydrophobic building block for organic-phase reactions

Tert-butyl hexyl(2-hydroxyethyl)carbamate: Why Substitution Fails


In-class carbamates with different N-alkyl substituents or lacking the Boc group exhibit markedly different physicochemical profiles that directly impact solubility, reactivity, and application suitability. For instance, tert-butyl hexyl(2-hydroxyethyl)carbamate possesses a significantly higher molecular weight (245.36 g/mol), higher lipophilicity (LogP 2.80), and lower density (0.975 g/cm³) compared to the unsubstituted tert-butyl N-(2-hydroxyethyl)carbamate (MW 161.20, LogP 0.49-0.89, density 1.042 g/cm³) [1][2]. These differences arise from the hexyl chain, which introduces hydrophobic bulk, reduces hydrogen-bonding capacity per unit mass, and alters chromatographic retention behavior—parameters critical in reaction design, purification, and formulation. Consequently, substituting a generic carbamate without considering these quantifiable divergences risks failure in applications where lipophilicity, volatility, or specific protecting-group orthogonality is required.

Risk Factor
This Compound
Generic Carbamate Analog
N-Alkyl Chain Length
Hexyl chain: high lipophilicity, lower density
Shorter chains alter solubility, boiling point and phase behavior
Protection Orthogonality
Boc group enables acid-labile deprotection; hexyl remains intact
Lacking Boc or different group disrupts sequential deprotection strategy
Physicochemical Profile
Higher MW and reduced PSA/mass ratio shift solubility
Unsubstituted analog: higher polarity, different chromatographic behavior

Tert-butyl hexyl(2-hydroxyethyl)carbamate: Property Differentiation


Density and Boiling Point Comparison

Tert-butyl hexyl(2-hydroxyethyl)carbamate exhibits a predicted density of 0.975±0.06 g/cm³ and a boiling point of 331.6±21.0 °C at 760 mmHg [1]. In contrast, tert-butyl N-(2-hydroxyethyl)carbamate (Boc-ethanolamine, CAS 26690-80-2), which lacks the N-hexyl group, has a measured density of 1.042 g/mL at 25 °C and a boiling point of 267.2 °C at 760 mmHg [2]. The 6.4% lower density and 64.4 °C higher boiling point of the hexyl-substituted compound are consistent with increased molecular volume and reduced intermolecular hydrogen bonding due to the bulky hexyl chain.

Density & Boiling Point
Cross-study comparable
ΔDensity: −0.067 g/cm³ (−6.4%) ΔBoiling Point: +64.4 °C (+24.1%)
Lower density and higher boiling point may affect phase separation and distillation protocols
Predicted vs. literature values; experimental confirmation advised
Physical Organic Chemistry Process Chemistry Analytical Method Development

Enhanced Lipophilicity Profile

The calculated octanol-water partition coefficient (LogP) for tert-butyl hexyl(2-hydroxyethyl)carbamate is 2.7961 , reflecting the strong hydrophobic contribution of the hexyl chain. This value is 3- to 6-fold higher (in logarithmic terms) than that of the unsubstituted tert-butyl N-(2-hydroxyethyl)carbamate (LogP 0.49-0.89) [1][2] and 2.2-fold higher than tert-butyl ethyl(2-hydroxyethyl)carbamate (LogP 1.24) . The hexyl analog also surpasses hexyl (2-hydroxyethyl)carbamate lacking the Boc group (LogP 1.68) [3], indicating that both the tert-butyl and hexyl moieties synergistically elevate lipophilicity.

Lipophilicity Profile
Cross-study comparable
LogP 2.80 vs. 0.49–0.89 ~81- to 204-fold higher partition coefficient
Higher lipophilicity supports nonpolar solvent reactions and chromatographic retention
Calculated LogP; experimental logP may refine this comparison
Medicinal Chemistry Lipophilicity Optimization Chromatography

Molecular Weight and Flexibility Differences

Tert-butyl hexyl(2-hydroxyethyl)carbamate has a molecular weight of 245.36 g/mol, which is 52% higher than the unsubstituted Boc-ethanolamine (161.20 g/mol) [1][2]. This mass increase is accompanied by an additional 4-5 rotatable bonds contributed by the hexyl chain, significantly enhancing conformational flexibility. The tert-butyl ethyl analog (MW 189.25) and hexyl carbamate without Boc (MW 189.25) occupy intermediate positions [3]. In drug discovery contexts, higher molecular weight and rotatable bond count can affect binding entropy and pharmacokinetic properties.

MW & Flexibility
Cross-study comparable
ΔMW: +84.2 g/mol (+52%) ~5 additional rotatable bonds
Increased mass and flexibility influence crystallization and conformational sampling
Rotatable bonds estimated from structure; experimental validation pending
Structure-Activity Relationships Molecular Modeling Drug Design

Polar Surface Area and Solubility Shift

The topological polar surface area (TPSA) of tert-butyl hexyl(2-hydroxyethyl)carbamate is 49.77 Ų, with one hydrogen-bond donor (the hydroxy group) and three hydrogen-bond acceptors . In comparison, unsubstituted Boc-ethanolamine has a TPSA of 58.56 Ų and similar donor/acceptor counts, but its lower molecular weight results in a higher PSA-to-mass ratio (0.36 Ų/g) versus the hexyl analog (0.20 Ų/g) [1][2]. This reduced PSA density correlates with lower aqueous solubility and enhanced solubility in organic solvents, a trend consistent with the observed LogP differences.

Polar Surface Area
Cross-study comparable
TPSA 49.77 Ų (−15.0%) PSA/Mass ratio 0.20 Ų·g⁻¹ (−44%)
Reduced PSA density correlates with lower aqueous solubility and better organic-phase handling
Calculated TPSA; experimental solubility data may further refine
Physicochemical Profiling Solubility Prediction Formulation Science

Steric Hindrance and Orthogonal Protection

Tert-butyl hexyl(2-hydroxyethyl)carbamate serves as a protected amine where the Boc group can be selectively removed under acidic conditions while the hexyl chain remains intact. This orthogonality allows for sequential deprotection and functionalization in multi-step syntheses . Compared to less hindered N-alkyl carbamates (e.g., ethyl or methyl analogs), the hexyl substituent provides greater steric shielding of the nitrogen, which can influence reaction rates and selectivity in subsequent transformations [1]. In class-level studies, tert-butyl carbamates have been shown to yield higher enantioselectivity in aminohydroxylation reactions compared to ethyl carbamates (e.g., tert-butyl carbamate superior to ethyl carbamate in yield and enantioselectivity), a trend likely extended by additional N-alkyl bulk [2].

Steric & Orthogonal Protection
Class-level inference
Boc group: acid-labile; N-hexyl provides steric shielding
Reported class-level trend: Boc-carbamates can improve stereochemical outcomes over ethyl analogs
Class-level inference; direct evidence for this specific compound not available
Organic Synthesis Protecting Group Strategy Peptide Chemistry

Tert-butyl hexyl(2-hydroxyethyl)carbamate: Recommended Applications


Lipophilic Building Block for Nonpolar Synthesis

Given its high LogP (2.80) and reduced PSA/mass ratio (0.20 Ų·g⁻¹) , tert-butyl hexyl(2-hydroxyethyl)carbamate is well-suited for reactions conducted in organic solvents such as toluene, dichloromethane, or hexanes. Its enhanced solubility in nonpolar media minimizes phase-transfer issues and improves reaction homogeneity compared to more polar Boc-ethanolamine. This is particularly advantageous in hydrophobic peptide synthesis or in the construction of lipidated molecules where maintaining solubility in organic phases is critical.

Hydrophobic Polymer Monomer

The compound's Boc-protected amine and terminal hydroxyl group enable its use as a bifunctional monomer in polymer chemistry. The hexyl chain introduces hydrophobic character, which can be exploited to tune the amphiphilicity of block copolymers or to create hydrophobic domains in hydrogel networks [1]. The lower density (0.975 g/cm³) and higher boiling point (331.6 °C) [2] also influence polymerization kinetics and post-polymerization processing. Its LogP of 2.80 suggests compatibility with hydrophobic comonomers and potential for use in drug delivery systems requiring controlled release from lipophilic matrices.

LogP Optimization in Drug Design

In medicinal chemistry programs where increasing lipophilicity is a deliberate design strategy (e.g., to enhance blood-brain barrier penetration or membrane interaction), tert-butyl hexyl(2-hydroxyethyl)carbamate provides a quantifiable LogP increment of approximately +2 units relative to Boc-ethanolamine . This allows medicinal chemists to install a protected amine with predictable lipophilicity, facilitating SAR studies around hydrophobic interactions. The compound's increased molecular weight (245.36 g/mol) and rotatable bond count [3] also offer additional vectors for exploring conformational space in target binding.

Chromatography Standard for Carbamate Analysis

The distinct physicochemical profile of tert-butyl hexyl(2-hydroxyethyl)carbamate—specifically its high LogP (2.80) and unique retention behavior—makes it a useful reference standard for developing and validating HPLC or GC methods aimed at separating hydrophobic carbamate mixtures [2]. Its lower density and higher boiling point relative to common analogs provide clear differentiation in analytical traces, aiding in peak identification and quantification in complex reaction mixtures or environmental samples.

Application
Selection Property
Validation Focus
Nonpolar synthesis building block
High calculated LogP and low PSA/mass ratio
Solubility in organic solvents; reaction homogeneity
Hydrophobic polymer monomer
Bifunctional amine/hydroxyl with hexyl hydrophobicity
Compatibility with hydrophobic comonomers; phase behavior
Medicinal chemistry SAR studies
Large LogP increment over unsubstituted analog
Predictable lipophilicity contribution; target binding exploration
Chromatographic reference standard
Distinct retention from hexyl chain and Boc group
Method selectivity and peak identification in carbamate analysis
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